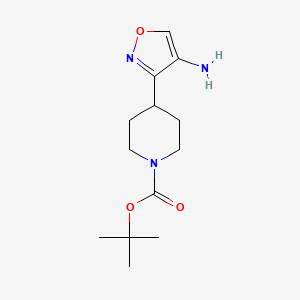

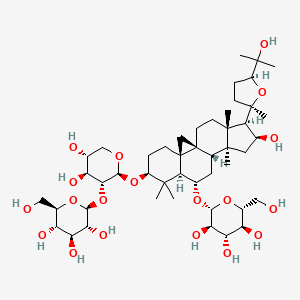

Tert-butyl 4-(4-amino-1,2-oxazol-3-yl)piperidine-1-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related tert-butyl piperidine-1-carboxylate derivatives often involves condensation reactions, starting from specific piperidine and carbonyl precursors. For instance, Sanjeevarayappa et al. (2015) reported the synthesis of a related compound through a condensation reaction between carbamimide and 3-fluorobenzoic acid, characterized by spectroscopic evidences such as LCMS, 1H NMR, 13C NMR, and IR (Sanjeevarayappa et al., 2015).

Molecular Structure Analysis

The molecular structure of these compounds is confirmed through spectroscopic techniques and X-ray diffraction studies, providing detailed insight into their crystal systems, space groups, and molecular geometry. The reported compound by Sanjeevarayappa et al. crystallized in the monoclinic system with specific unit cell parameters, showcasing the intricate details of molecular architecture through weak intermolecular interactions and π–π stacking interactions (Sanjeevarayappa et al., 2015).

Chemical Reactions and Properties

Chemical reactions of tert-butyl piperidine-1-carboxylate derivatives often include functional group transformations and the formation of cyclic intermediates. These reactions are critical for further modifications and the synthesis of more complex molecules with potential biological activities.

Physical Properties Analysis

Physical properties, including solubility, melting points, and crystalline structure, are essential for understanding the compound's behavior in different environments and for its formulation in various applications. The physical characterization often involves determining the crystal system, space group, and unit cell parameters, as seen in the studies by Sanjeevarayappa et al. (Sanjeevarayappa et al., 2015).

Applications De Recherche Scientifique

Synthesis Techniques and Intermediates

- The synthesis of enantiopure 4-hydroxypipecolate and 4-hydroxylysine derivatives from a common precursor, highlighting the compound's utility in generating stereochemically complex molecules (Marin et al., 2004).

- Development of a new scaffold for substituted piperidines through regioselective ring-opening, demonstrating the compound's role in diversifying piperidine derivatives (Harmsen et al., 2011).

- Introduction of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate synthesis and its characterization, including single crystal XRD data, highlighting the structural versatility of related compounds (Sanjeevarayappa et al., 2015).

Molecular Structure and Characterization

- Characterization of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, illustrating the detailed molecular structure through single crystal X-ray diffraction analysis (Moriguchi et al., 2014).

- Investigation of tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate as an important intermediate in biologically active compounds, indicating the compound's significance in medicinal chemistry (Kong et al., 2016).

Safety and Hazards

Mécanisme D'action

Target of Action

It is known that oxazole derivatives, which this compound is a part of, have a wide spectrum of biological activities .

Mode of Action

Oxazole derivatives are known to interact with various biological targets, leading to a range of biological responses .

Biochemical Pathways

Oxazole derivatives are known to impact a variety of biochemical pathways, resulting in diverse biological activities .

Result of Action

Oxazole derivatives are known to exhibit a range of biological activities .

Propriétés

IUPAC Name |

tert-butyl 4-(4-amino-1,2-oxazol-3-yl)piperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N3O3/c1-13(2,3)19-12(17)16-6-4-9(5-7-16)11-10(14)8-18-15-11/h8-9H,4-7,14H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOUWFYFJIDPQBV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)C2=NOC=C2N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2-fluorophenyl)-4-[1-(4-phenoxybutyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2492639.png)

![N-[(4-chlorobenzoyl)oxy]-1,2,3-thiadiazole-4-carboxamide](/img/structure/B2492644.png)

![(5E)-3-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-5-(furan-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B2492650.png)

![N-(3,4-dimethylphenyl)-2-{2,4-dioxo-3-propyl-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2492653.png)

![4-[4-(6-Pyridin-3-ylpyridazin-3-yl)piperazin-1-yl]thieno[3,2-d]pyrimidine](/img/structure/B2492655.png)

![N-[2-[3-(Trifluoromethyl)pyrazol-1-yl]phenyl]prop-2-enamide](/img/structure/B2492656.png)

![5-bromo-N-(7-methoxybenzo[d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2492662.png)